molecular formula C8H7F B1353020 (1-Fluorovinyl)benzene CAS No. 696-31-1

(1-Fluorovinyl)benzene

Cat. No.: B1353020
CAS No.: 696-31-1
M. Wt: 122.14 g/mol
InChI Key: DAEXAGHVEUWODX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .

Another method involves the gold-catalyzed mono- and dihydrofluorination of alkynes using a stable complex that yields synthetically important fluoroalkenes . Additionally, a Shapiro fluorination reaction enables direct access to fluoroalkenes in good stereoselectivity from widely available ketones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which (1-Fluorovinyl)benzene exerts its effects involves its interaction with molecular targets through various pathways. The fluorovinyl group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry.

Properties

IUPAC Name

1-fluoroethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEXAGHVEUWODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388405
Record name Benzene, (1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-31-1
Record name Benzene, (1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-fluoroethenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Fluorovinyl)benzene
Reactant of Route 2
(1-Fluorovinyl)benzene
Customer
Q & A

Q1: What is significant about the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives described in the research?

A1: The research presents a novel, one-pot synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives from readily available 1-(2,2-dibromovinyl)benzene starting materials []. This method utilizes wet tetra-n-butylammonium fluoride (TBAF·3H2O) as both a base and fluorine source, achieving high regioselectivity and yields up to 81%. This is significant because it offers a more efficient and practical approach compared to multi-step syntheses or the use of harsh reagents.

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